Aminoacylase
CAS No.: 9012-37-7
Cat. No.: VC1856046
Molecular Formula: C30H34Cl2N4O
Molecular Weight: 537.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 9012-37-7 |
---|---|
Molecular Formula | C30H34Cl2N4O |
Molecular Weight | 537.5 g/mol |
IUPAC Name | 7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide |
Standard InChI | InChI=1S/C30H34Cl2N4O/c31-21-17-24(32)29-27(18-21)36-26-12-7-5-10-23(26)30(29)34-15-8-2-1-3-13-28(37)33-16-14-20-19-35-25-11-6-4-9-22(20)25/h4,6,9,11,17-19,35H,1-3,5,7-8,10,12-16H2,(H,33,37)(H,34,36) |
Standard InChI Key | ULGJWNIHLSLQPZ-UHFFFAOYSA-N |
SMILES | C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54 |
Canonical SMILES | C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54 |
Introduction
Structural Characteristics
Molecular Structure
Aminoacylase exists as a dimeric protein composed of two identical subunits, each containing an active site essential for catalytic activity . The enzyme's molecular formula has been identified as C30H34Cl2N4O with a corresponding molecular weight of approximately 537.52 daltons . This structure contributes significantly to the enzyme's functional capabilities and substrate specificity.
A defining feature of aminoacylase's structure is the presence of a zinc ion at each active site, which plays a critical role in the enzyme's catalytic function . The zinc ion serves as a cofactor that facilitates the positioning and activation of substrates during the hydrolysis reaction, making it indispensable for enzymatic activity.
Physical and Chemical Properties
In its purified form, aminoacylase appears as a yellow-brown salt-free lyophilized powder that requires storage at temperatures between 2-8°C to maintain stability and activity . The enzyme demonstrates a specific activity ranging from 300 to 1,500 units per milligram of protein, indicating its high catalytic efficiency .
Research on the conformational stability of aminoacylase has been conducted through various unfolding experiments using denaturants such as guanidinium chloride, urea, and SDS, as well as through thermal unfolding studies . These investigations have provided valuable insights into the structural integrity and conformational changes of the enzyme under different conditions.
Sources and Preparation Methods
Biological Sources
Aminoacylase has been isolated from various biological sources, with porcine kidney being the most common source for commercial preparations . The enzyme has also been identified in fungal species, particularly Aspergillus, and in hyperthermophilic organisms .
Different organisms produce variants of aminoacylase with distinct properties. While mammalian sources typically yield L-aminoacylase that preferentially acts on N-acylated L-amino acids, microbial sources like Alcaligenes xylosoxydans produce D-aminoacylase variants that specifically hydrolyze N-acylated D-amino acids .
Purification Techniques
Traditional purification of aminoacylase from pig kidney follows Birnbaum's procedure, which involves acetone fractionation as an initial step . Modern purification methods have incorporated more sophisticated techniques, including:
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Gel filtration chromatography using Sephadex G-150
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Ion-exchange chromatography with DEAE-cellulose
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Hydroxyapatite chromatography
These sequential purification steps allow for the isolation of homogeneous enzyme preparations with high specific activity, suitable for both research and industrial applications.
Recombinant Production
Advances in molecular biology have enabled the recombinant production of aminoacylase in bacterial expression systems. The gene encoding aminoacylase can be cloned into expression vectors such as pET and expressed in Escherichia coli strains like BL21(λDE3) .
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Co-expression with rare tRNAs to address codon bias issues
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Supplementation of growth media with zinc ions
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Optimization of induction conditions
Biochemical Function and Catalytic Properties
Catalytic Mechanism
The primary catalytic function of aminoacylase is the hydrolysis of N-acylated amino acids to produce free amino acids and the corresponding acyl groups. The reaction proceeds through the following generalized mechanism:
R-CO-NH-CHR'-COOH + H2O → R-COOH + H2N-CHR'-COOH
The zinc ion at the active site coordinates with the substrate and activates a water molecule, which then performs a nucleophilic attack on the amide carbon, leading to the hydrolysis of the amide bond.
Substrate Specificity
One of the most remarkable properties of aminoacylase is its high enantioselectivity. L-aminoacylase exhibits an almost absolute preference for N-acylated L-amino acids, while showing minimal activity toward their D-counterparts . This strict stereoselectivity makes the enzyme particularly valuable for the kinetic resolution of racemic amino acid mixtures.
Despite its strict stereoselectivity, aminoacylase demonstrates broad substrate tolerance with respect to the acyl group and the amino acid side chain . It can accommodate substrates with diverse structures and functionalities, including both natural and unnatural amino acids.
Kinetic Parameters
The kinetic behavior of aminoacylase follows Michaelis-Menten kinetics, with the specific parameters varying depending on the substrate and reaction conditions. For many substrates, the relatively high Km values suggest that the enzyme primarily functions in the metabolism of protein growth substrates rather than in the degradation of small metabolites .
Modulators of Enzyme Activity
Effect of Sodium Citrate
Research has demonstrated that sodium citrate can significantly enhance the activity of aminoacylase. Studies have shown that the maximum enzyme activity induced by sodium citrate increased approximately 3-fold compared to the enzyme activity without sodium citrate .
Kinetic analyses have established that sodium citrate functions as a non-competitive activator of aminoacylase . This means it binds to a site distinct from the substrate-binding site, inducing conformational changes that enhance the enzyme's catalytic efficiency without altering its affinity for the substrate.
Fluorescence spectroscopy using ANS (8-anilino-1-naphthalenesulfonic acid) binding has revealed that increasing sodium citrate concentrations markedly increase ANS binding fluorescence with a blue shift of the emission spectra peak . This indicates that citrate induces conformational changes in the enzyme that expose hydrophobic regions, potentially explaining the enhanced catalytic activity.
Metal Ion Effects
Table 1: Effects of Various Modulators on Aminoacylase Activity
Engineered Variants and Their Properties
D-Aminoacylase Engineering
While natural L-aminoacylase preferentially hydrolyzes N-acylated L-amino acids, D-aminoacylase variants specifically act on N-acylated D-amino acids. D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 (AxD-NAase) has been extensively studied and engineered to enhance its biotechnological utility .
The natural D-aminoacylase exhibits biased substrate specificity toward certain N-acyl-D-amino acids. To expand its applicability, researchers have employed rational design approaches to modify its substrate recognition site .
Key Mutations and Their Effects
Based on computational structural analysis and comparison with other D-aminoacylases, specific amino acid residues involved in substrate recognition have been identified and targeted for mutation. Mutations of residues Phe191, Leu298, Tyr344, and Met346, which interact with the substrate's side chain, have induced marked changes in activities toward different substrates .
Table 2: Effect of Specific Mutations on D-Aminoacylase Catalytic Efficiency
These engineered variants maintain other enzymatic properties similar to the wild-type enzyme while demonstrating enhanced activity toward specific substrates, making them valuable for biotechnological applications .
Applications in Biotechnology
Kinetic Resolution of Amino Acids
One of the most significant applications of aminoacylase is in the kinetic resolution of racemic mixtures of amino acids. The enzyme's high enantioselectivity for L-isomers makes it an excellent catalyst for separating L-amino acids from their D-counterparts .
In a typical resolution process, a racemic mixture of N-acylated amino acids is treated with aminoacylase, which selectively hydrolyzes the L-enantiomer while leaving the D-enantiomer intact. This results in a mixture of free L-amino acid and N-acylated D-amino acid, which can be separated based on their different physicochemical properties.
This approach is particularly valuable for obtaining unnatural and rarely occurring amino acids with high enantiomeric purity . These amino acids have found applications in the synthesis of peptides, peptidomimetics, and other bioactive molecules of pharmaceutical importance.
Production of D-Amino Acids
The development of engineered D-aminoacylase variants has opened new avenues for the production of D-amino acids . While L-amino acids predominate in natural proteins, D-amino acids have important applications in the pharmaceutical industry, particularly in the synthesis of antibiotics, peptide hormones, and other therapeutic agents.
The F191W mutant of D-aminoacylase has been identified as particularly useful for the enzymatic production of D-Trp, an important building block for several therapeutic drugs . The enhanced catalytic efficiency of this mutant toward N-acetyl-D-Trp makes it a valuable biocatalyst for industrial processes.
Pharmaceutical and Fine Chemical Synthesis
Beyond amino acid resolution, aminoacylase has potential applications in various pharmaceutical and fine chemical synthesis processes. The enzyme's ability to selectively deacylate N-acylated compounds makes it a versatile tool for regioselective and stereoselective transformations.
The mild reaction conditions required for aminoacylase-catalyzed reactions (neutral pH, moderate temperature) make it an environmentally friendly alternative to traditional chemical catalysts, aligning with the principles of green chemistry.
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